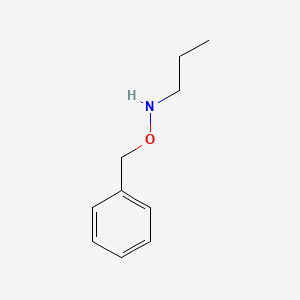
1-Propanamine, N-(phenylmethoxy)-
Übersicht
Beschreibung
1-Propanamine, N-(phenylmethoxy)-, also known as (benzyloxy)(propyl)amine, is an organic compound with the molecular formula C10H15NO. It is a member of the amine family, characterized by the presence of an amino group attached to a propyl chain and a phenylmethoxy group. This compound is of interest due to its versatile applications in various scientific fields, including pharmaceuticals, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(phenylmethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1-propanol with ammonium chloride in the presence of a Lewis acid catalyst such as ferric chloride at high temperature and pressure . Another method includes the reductive amination of benzylamine with propanal, using sodium cyanoborohydride as a reducing agent .
Industrial Production Methods: Industrial production of 1-Propanamine, N-(phenylmethoxy)- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanamine, N-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary or secondary amines, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N-(phenylmethoxy)- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: This compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism by which 1-Propanamine, N-(phenylmethoxy)- exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The phenylmethoxy group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine: A simpler amine with only a propyl chain attached to the amino group.
Benzylamine: Contains a benzyl group attached to the amino group.
N-Methylbenzylamine: A methylated derivative of benzylamine.
Uniqueness: 1-Propanamine, N-(phenylmethoxy)- is unique due to the presence of both a propyl chain and a phenylmethoxy group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its applicability in various scientific fields compared to simpler amines .
Eigenschaften
IUPAC Name |
N-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXHOAXBDOLRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-95-0 | |
| Record name | (benzyloxy)(propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
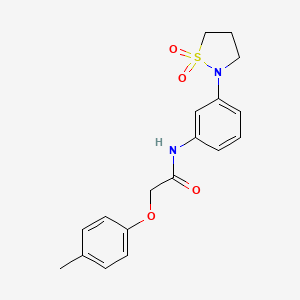
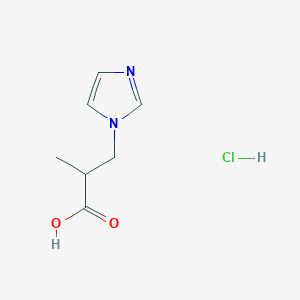
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2934131.png)
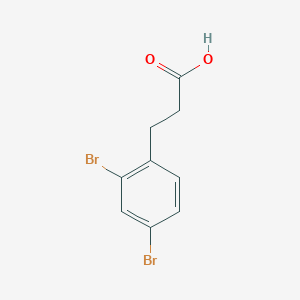
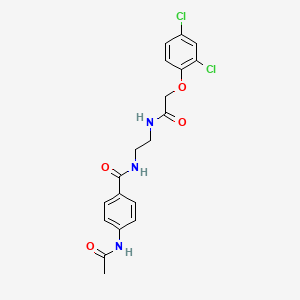
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)
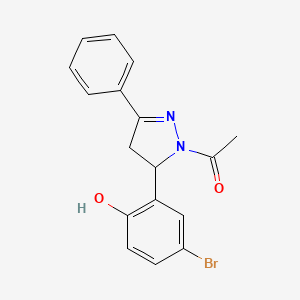
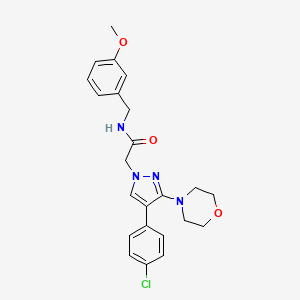
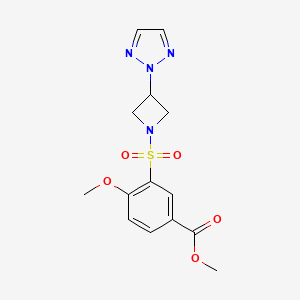
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
